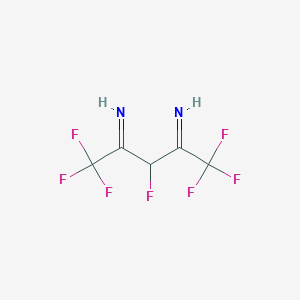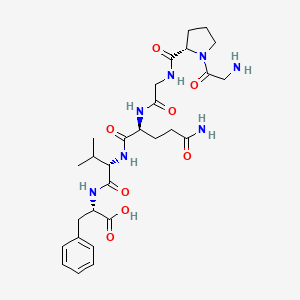
L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- is a complex peptide compound composed of multiple amino acids. It contains a total of 84 atoms, including 41 hydrogen atoms, 28 carbon atoms, 7 nitrogen atoms, and 8 oxygen atoms . This compound is notable for its intricate structure, which includes various functional groups such as carboxylic acids, primary amides, secondary amides, and tertiary amides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- typically involves the stepwise coupling of the constituent amino acids. This process can be carried out using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each coupling step is followed by deprotection and washing to ensure the purity of the product. Common reagents used in these reactions include carbodiimides (e.g., DCC or EDC) and coupling additives like HOBt or HOAt.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the synthesis process and allow for the production of large quantities. These machines can precisely control reaction conditions such as temperature, pH, and solvent composition, ensuring high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as the phenyl group in phenylalanine.
Reduction: Reduction reactions can be used to convert disulfide bonds to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to modifications in the peptide chain.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group in phenylalanine can lead to the formation of phenylalanine derivatives with hydroxyl or ketone groups.
Wissenschaftliche Forschungsanwendungen
L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: This compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: The compound can be used in the production of bioactive peptides and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by mimicking natural substrates or inhibitors. The detailed mechanism can vary depending on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanine: A single amino acid that is a precursor to this peptide.
Glycyl-L-prolylglycyl-L-glutaminyl-L-valyl-: A shorter peptide chain lacking the phenylalanine residue.
Other Peptides: Various peptides with similar amino acid sequences but different functional groups or chain lengths.
Uniqueness
L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
457614-20-9 |
|---|---|
Molekularformel |
C28H41N7O8 |
Molekulargewicht |
603.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C28H41N7O8/c1-16(2)24(27(41)33-19(28(42)43)13-17-7-4-3-5-8-17)34-25(39)18(10-11-21(30)36)32-22(37)15-31-26(40)20-9-6-12-35(20)23(38)14-29/h3-5,7-8,16,18-20,24H,6,9-15,29H2,1-2H3,(H2,30,36)(H,31,40)(H,32,37)(H,33,41)(H,34,39)(H,42,43)/t18-,19-,20-,24-/m0/s1 |
InChI-Schlüssel |
QLOPUAASMLYAIM-XHOYROJHSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CN |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


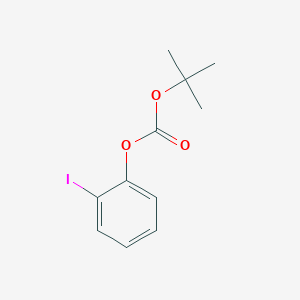
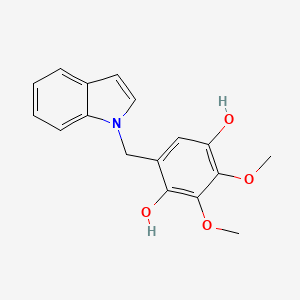
![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)
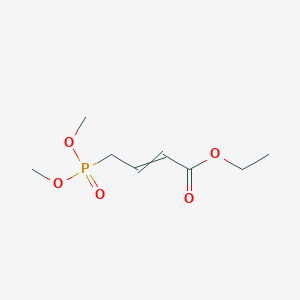
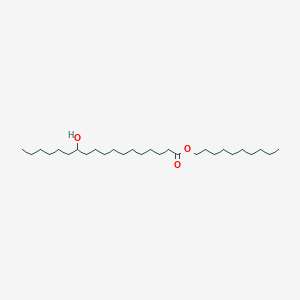
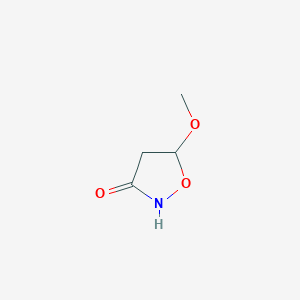

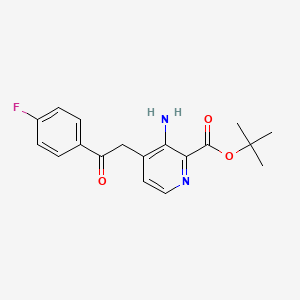
![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
![Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-](/img/structure/B14256276.png)
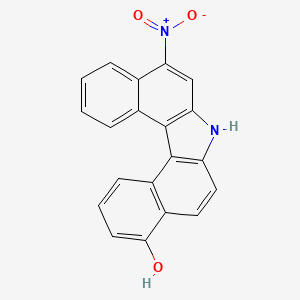
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
